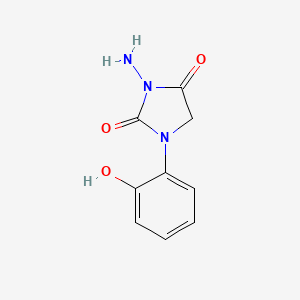![molecular formula C19H17N3O B2894967 8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1031578-28-5](/img/structure/B2894967.png)
8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic compound . It’s part of a class of compounds known as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles, which have shown high anti-tumor activity .
Synthesis Analysis
The synthesis of such compounds involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of “8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is CHN . Its average mass is 182.221 Da and its monoisotopic mass is 182.084396 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include protodeboronation of alkyl boronic esters and a Matteson–CH2–homologation . These reactions allow for formal anti-Markovnikov alkene hydromethylation .Mecanismo De Acción
Direcciones Futuras
The future directions for research on “8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” and similar compounds could involve further exploration of their antitumor activity and potential applications in cancer treatment . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential pharmacological activities .
Propiedades
IUPAC Name |
8-methyl-3-(1-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-12-8-9-16-15(10-12)17-18(21-16)19(23)22(11-20-17)13(2)14-6-4-3-5-7-14/h3-11,13,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSORQVIWJPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)C(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

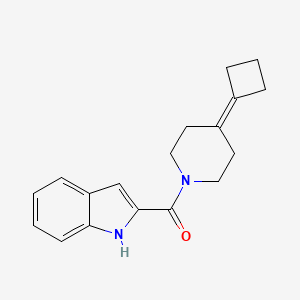
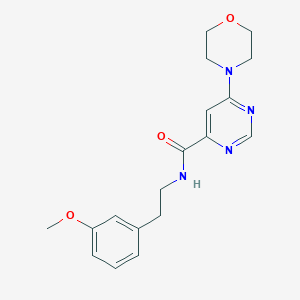
![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)
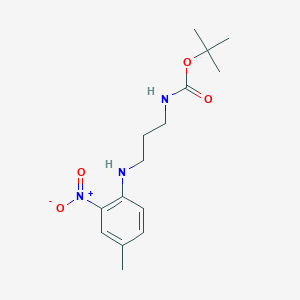
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894898.png)
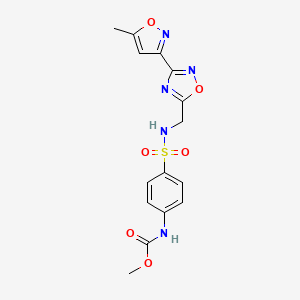
![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)

![2-Methyl-4-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2894903.png)
![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)
